N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a synthetic small molecule characterized by a benzodioxole moiety linked to an azetidine ring via a methylene group. The azetidine ring is substituted with a trifluoroethoxy group and a carboxamide functional group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4/c15-14(16,17)7-21-10-5-19(6-10)13(20)18-4-9-1-2-11-12(3-9)23-8-22-11/h1-3,10H,4-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLFXRFOBOYSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC3=C(C=C2)OCO3)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the introduction of the trifluoroethoxy group, and the construction of the azetidine ring. Common reagents used in these reactions include trifluoroethanol, azetidine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Benzodioxole Formation
| Reaction | Reagents/Conditions | Mechanism |
|---|---|---|
| Cyclization of catechol derivatives | HCl, H₂SO₄, heat | Acid-catalyzed dehydration to form the fused ring system. |
Carboxamide Bond Formation
Analytical Methods
a. Purity Assessment
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Thin-layer chromatography (TLC) : Monitors reaction progress and purity using UV detection.
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High-performance liquid chromatography (HPLC) : Quantifies product purity and identifies impurities .
b. Structural Characterization
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Nuclear magnetic resonance (NMR) : Confirms the integrity of the benzodioxole, azetidine, and trifluoroethoxy groups.
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Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Reactivity and Stability
The compound’s reactivity is influenced by:
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Benzodioxole : Electron-rich aromatic system may undergo electrophilic substitution.
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Azetidine : Strained ring may participate in ring-opening reactions under acidic or nucleophilic conditions.
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Trifluoroethoxy : Stable under most conditions but susceptible to hydrolysis under strong acidic/basic environments.
Scientific Research Applications
Pharmacological Applications
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Neurological Disorders :
- The compound has been investigated for its potential effects on neurotransmitter systems, particularly in the context of glycine transporters and NMDA receptors. Research indicates that compounds with similar structures can modulate these systems and may be beneficial in treating conditions such as schizophrenia and other neuropsychiatric disorders .
- Antitumor Activity :
- Anti-inflammatory Properties :
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound’s uniqueness lies in its hybrid structure, merging benzodioxole, azetidine, and trifluoroethoxy motifs. Key structural analogs include:
| Compound Name | Key Structural Differences | Potential Functional Impact |
|---|---|---|
| N-Benzyl-3-methoxyazetidine-1-carboxamide | Replaces benzodioxole with benzyl; methoxy instead of trifluoroethoxy | Reduced metabolic stability; lower electronegativity |
| N-(Benzodioxol-5-yl)methylpiperidine-1-carboxamide | Azetidine replaced with piperidine | Increased ring size may alter conformational flexibility and target selectivity |
| 3-(2,2,2-Trifluoroethoxy)pyrrolidine-1-carboxamide | Azetidine replaced with pyrrolidine | Altered ring strain and hydrogen-bonding capacity |
Pharmacological Activity
- Benzodioxole-containing analogs : Benzodioxole derivatives, such as those in serotonin receptor modulators, often exhibit enhanced metabolic stability due to the electron-rich aromatic system, which resists oxidative degradation. This contrasts with simpler aryl groups (e.g., phenyl), which are more susceptible to hepatic metabolism.
- Trifluoroethoxy-substituted compounds : The trifluoroethoxy group in the target compound likely improves binding to hydrophobic pockets in target proteins compared to ethoxy or methoxy groups, as seen in kinase inhibitors like gefitinib analogs. However, its strong electron-withdrawing nature may reduce solubility.
- Azetidine vs. For example, azetidine-based carboxamides in GABA receptor modulators show higher selectivity but lower potency than piperidine analogs.
Pharmacokinetic Profiles
Hypothetical comparisons based on structural features:
- Lipophilicity (LogP) : The trifluoroethoxy group increases LogP (~2.5–3.0) compared to methoxy-substituted analogs (~1.0–1.5), enhancing membrane permeability but risking higher plasma protein binding.
- Metabolic Stability : The benzodioxole moiety may reduce CYP450-mediated metabolism, as observed in analogues like zoniramide (a benzodioxole-containing anticonvulsant), which has a half-life >12 hours in preclinical models.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety and an azetidine ring, which contribute to its unique biological profile. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H18F3N3O4 |
| Molecular Weight | 367.33 g/mol |
| LogP (octanol-water partition) | 2.12 |
| Polar Surface Area | 88 Å |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have indicated that derivatives of benzodioxole compounds possess significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
In vitro assays demonstrated that the compound induces apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins. The structure-activity relationship (SAR) analysis revealed that modifications on the benzodioxole ring significantly enhance cytotoxicity against cancer cells .
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated against several bacterial strains. In a study focusing on derivatives with similar structural frameworks, it was found that certain analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for active compounds ranged from 10 to 50 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Benzodioxole Derivative A | 15 | Gram-positive |
| Benzodioxole Derivative B | 25 | Gram-negative |
| N-[(2H-1,3-benzodioxol-5-yl)methyl] | 30 | Broad-spectrum |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression.
- Receptor Binding : It has been shown to bind selectively to G-protein coupled receptors (GPCRs), influencing various physiological responses.
- Reactive Oxygen Species (ROS) : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis .
Study on Anticancer Effects
A recent study conducted on a series of benzodioxole derivatives, including this compound, highlighted its efficacy against colorectal cancer models. The results showed a significant reduction in tumor size when administered at doses of 50 mg/kg body weight over four weeks .
Study on Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, researchers tested the compound against Escherichia coli and Staphylococcus aureus. The findings revealed that the compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
The synthesis of this compound can be approached via multi-step protocols involving:
- Azetidine ring formation : Use of carboxamide coupling agents (e.g., EDCI or HATU) to functionalize the azetidine core, as seen in analogous trifluoroethoxy-containing heterocycles .
- Benzodioxol-methyl incorporation : Friedel-Crafts alkylation or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) to attach the benzodioxole moiety, with careful control of temperature (40–60°C) to avoid side reactions .
- Trifluoroethoxy group introduction : SN2 reactions using 2,2,2-trifluoroethyl tosylate or bromide in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
Critical optimizations : Reaction time for trifluoroethoxy substitution (overlong durations may lead to hydrolysis), and purification via column chromatography using gradients of ethyl acetate/hexane.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?
- NMR spectroscopy : ¹H/¹³C NMR to verify the benzodioxole methyl group (δ ~4.2–4.5 ppm for -OCH₂O-) and trifluoroethoxy protons (δ ~4.0–4.3 ppm) .
- X-ray crystallography : For unambiguous confirmation of the azetidine ring conformation and stereochemistry, as demonstrated in structurally related benzodioxol derivatives .
- High-resolution mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns, particularly for the trifluoroethoxy group (characteristic loss of -CF₃CH₂O-).
Advanced Research Questions
Q. How can computational modeling predict bioactivity and target interactions?
- Molecular docking : Use software like AutoDock Vina to simulate binding to potential targets (e.g., neurotransmitter receptors due to the benzodioxole moiety). Prioritize targets with hydrophobic pockets, as the trifluoroethoxy group enhances lipophilicity .
- DFT calculations : Analyze electron density maps to assess the reactivity of the carboxamide group and trifluoroethoxy substituent, which may influence metabolic stability .
- QSAR models : Train models using datasets of similar azetidine-carboxamides to predict ADMET properties, leveraging PubChem bioactivity data .
Q. What strategies resolve contradictions between in vitro activity and computational predictions?
- Re-evaluate assay conditions : Ensure physiological pH (7.4) and temperature (37°C) to mimic in vivo environments, as trifluoroethoxy groups may exhibit pH-dependent stability .
- Metabolite screening : Use LC-MS to identify degradation products that might interfere with activity measurements.
- Binding kinetics analysis : Surface plasmon resonance (SPR) or ITC can validate docking results by quantifying binding affinity and stoichiometry .
Q. How can the hydrolytic stability of the trifluoroethoxy group be evaluated under physiological conditions?
- Forced degradation studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring via HPLC for cleavage products (e.g., trifluoroethanol) .
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and quantify degradation rates.
- Computational stability prediction : Apply molecular dynamics simulations to assess the energy barrier for hydrolysis .
Q. How do structural modifications impact physicochemical properties and target binding?
- Benzodioxole substitutions : Electron-withdrawing groups (e.g., -NO₂) at the 5-position may enhance π-π stacking with aromatic residues in target proteins, while bulky groups reduce membrane permeability .
- Azetidine ring modifications : Introducing methyl groups at the 3-position (adjacent to the trifluoroethoxy) can alter ring puckering, affecting binding pocket compatibility .
- Trifluoroethoxy replacement : Compare with -OCF₂H or -OCH₂CF₃ to balance lipophilicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
